4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid
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Overview
Description
4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a chlorine atom, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by chlorination and fluorination steps . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups . The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Similar in structure but lacks the chlorine and fluorine atoms.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxy group instead of a carboxylic acid group.
4-(Benzyloxy)-2-chlorobenzoic acid: Similar but does not have the fluorine atom.
Uniqueness
4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in various scientific fields.
Properties
Molecular Formula |
C14H10ClFO3 |
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Molecular Weight |
280.68 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C14H10ClFO3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
InChI Key |
GJMRVNROWZZRFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)Cl)C(=O)O)F |
Origin of Product |
United States |
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